molecular formula C13H20O5S B12279806 3-Oxetanemethanol, 3-ethyl-, 4-methylbenzenesulfonate CAS No. 237403-65-5

3-Oxetanemethanol, 3-ethyl-, 4-methylbenzenesulfonate

Cat. No.: B12279806
CAS No.: 237403-65-5
M. Wt: 288.36 g/mol
InChI Key: GUEAQPZYWKOLSR-UHFFFAOYSA-N
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Description

3-Oxetanemethanol, 3-ethyl-, 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H20O5S and a molecular weight of 288.36 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Oxetanemethanol, 3-ethyl-, 4-methylbenzenesulfonate involves several steps. One common method includes the reaction of 3-ethyl-3-oxetanemethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs under controlled temperature conditions to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

3-Oxetanemethanol, 3-ethyl-, 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

3-Oxetanemethanol, 3-ethyl-, 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxetanemethanol, 3-ethyl-, 4-methylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s molecular structure allows it to interact with different molecular targets, facilitating the formation of new chemical bonds and the transformation of substrates .

Comparison with Similar Compounds

3-Oxetanemethanol, 3-ethyl-, 4-methylbenzenesulfonate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

237403-65-5

Molecular Formula

C13H20O5S

Molecular Weight

288.36 g/mol

IUPAC Name

(3-ethyloxetan-3-yl)methanol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C6H12O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-6(3-7)4-8-5-6/h2-5H,1H3,(H,8,9,10);7H,2-5H2,1H3

InChI Key

GUEAQPZYWKOLSR-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)CO.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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